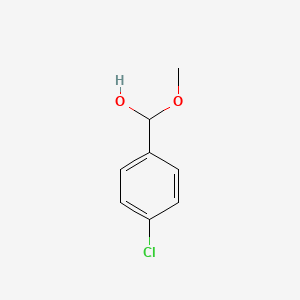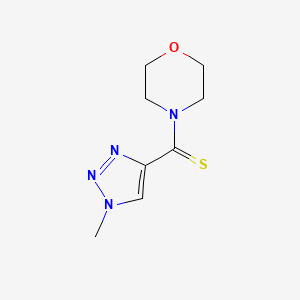
4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carbothioyl group can also interact with metal ions, affecting the function of metalloproteins.
相似化合物的比较
1,2,3-Triazole: A simpler triazole compound with similar chemical properties but lacking the morpholine ring.
1,2,4-Triazole: Another triazole isomer with different electronic properties and reactivity.
Morpholine: A simpler heterocyclic compound with a morpholine ring but lacking the triazole moiety.
Uniqueness: 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine is unique due to the combination of the triazole and morpholine rings, which imparts a distinct set of chemical properties
属性
分子式 |
C8H12N4OS |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
(1-methyltriazol-4-yl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(14)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChI 键 |
DOZVBIVVQHSXBI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)C(=S)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


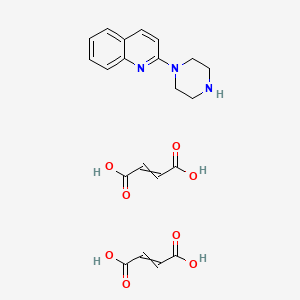
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
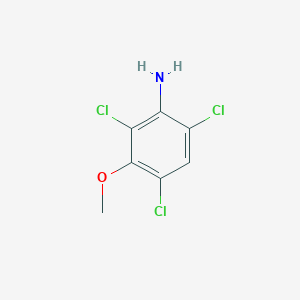
![2-(8-amino-9H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-3-ol](/img/structure/B12501085.png)
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)

![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
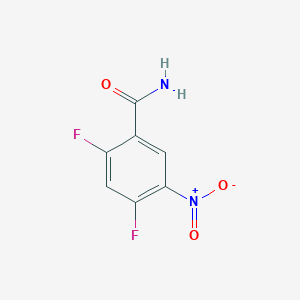
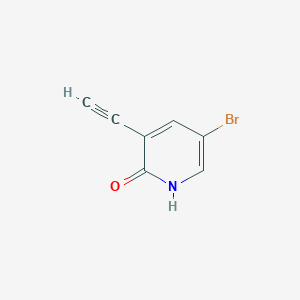
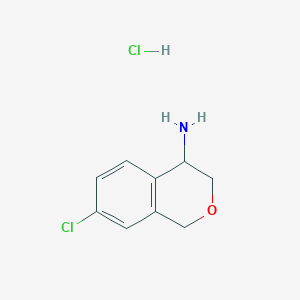
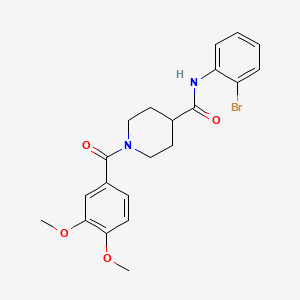
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)
